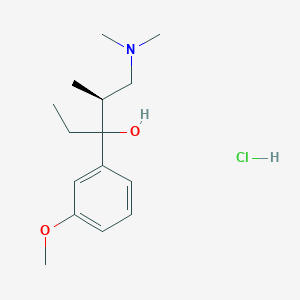
(2S)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol;hydrochloride
Übersicht
Beschreibung
(2S)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol;hydrochloride is a useful research compound. Its molecular formula is C15H26ClNO2 and its molecular weight is 287.82 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Yield Improvement : Fang Ling (2011) explored the synthesis technology of (2S)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol, focusing on improving yield and reducing waste of raw materials (Fang, 2011).
Potential Analgesic Properties : Wissler et al. (2007) conducted research on a one-pot synthesis process that led to a new opioid compound derived from (2S)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol hydrochloride, noting its pronounced analgesic efficiency (Wissler et al., 2007).
Coronary Vasodilator Application : Sandler (1960) evaluated a new coronary vasodilator derived from this compound, although the study found no significant change in angina pectoris symptoms following administration (Sandler, 1960).
Library Generation through Chemical Reactions : Roman (2013) used a related compound as a starting material in various alkylation and ring closure reactions to generate a diverse library of compounds (Roman, 2013).
Synthesis of Central Analgesics : Li Yuhua (2010) detailed the synthesis of the central analgesic tapentadol hydrochloride from a related compound, indicating its potential in pain management (Yuhua, 2010).
Pharmacological Profile of 5-HT2A Receptor Antagonist : Ogawa et al. (2002) studied a novel 5-HT2A receptor antagonist derived from a related compound, demonstrating its potent, competitive, and selective activity (Ogawa et al., 2002).
Profile of Tramadol Hydrochloride : Smyj et al. (2020) provided a comprehensive profile of tramadol hydrochloride, a related analgesic compound, including its physical characteristics, stability, methods of analysis, biological properties, and synthesis (Smyj et al., 2020).
Effects on Smooth Muscle and Pharmacological Properties : Nagao et al. (1972) examined the effects of optical isomers of a related compound on smooth muscle, highlighting the stereospecificity of its vasodilator action (Nagao et al., 1972).
Evaluation Against Murine Leukemia : Dimmock et al. (1987) evaluated related compounds for activity against murine P388 leukemia, shedding light on their potential in cancer treatment (Dimmock et al., 1987).
Synthesis of Steroid Compounds : Nazarov and Zavyalov (1956) explored the synthesis of related compounds for potential applications in the creation of steroid compounds (Nazarov & Zavyalov, 1956).
Eigenschaften
IUPAC Name |
(2S)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.ClH/c1-6-15(17,12(2)11-16(3)4)13-8-7-9-14(10-13)18-5;/h7-10,12,17H,6,11H2,1-5H3;1H/t12-,15?;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPQTVRDQHIIHD-VPCQFMPWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)OC)(C(C)CN(C)C)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C1=CC(=CC=C1)OC)([C@@H](C)CN(C)C)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol;hydrochloride | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Piperazinecarboxylic acid, 4-[1-oxo-3-(2-phenylhydrazinylidene)butyl]-, 1,1-dimethylethyl ester](/img/structure/B8071918.png)

![(3Ar,6R,6aS)-4-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-amine](/img/structure/B8071932.png)
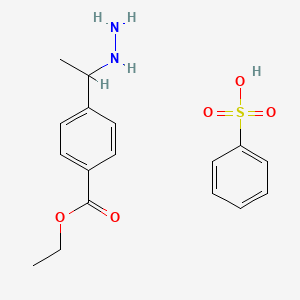
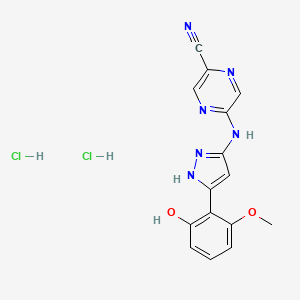
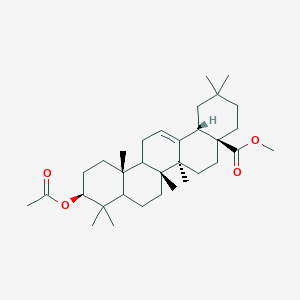
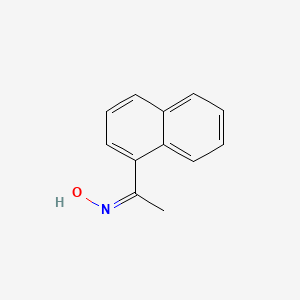
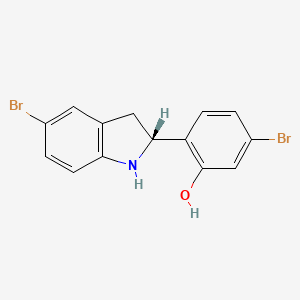

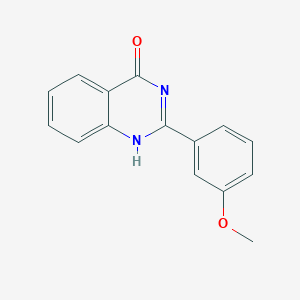
![(3S,5S,8R,9S,10R,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6,17-triol](/img/structure/B8071983.png)

![(8R,9S,10R,13S,14S,17Z)-17-hydrazinylidene-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B8071992.png)
![methyl 4-[(Z)-C-methyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbonimidoyl]benzoate](/img/structure/B8072009.png)